molecular formula C10H14O2 B14622345 1,8-Azulenedione, octahydro- CAS No. 60719-18-8

1,8-Azulenedione, octahydro-

Cat. No.: B14622345
CAS No.: 60719-18-8
M. Wt: 166.22 g/mol
InChI Key: IMIOGAXNSIMJRI-UHFFFAOYSA-N
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Description

The compound 1,8-azulenedione, octahydro- is a hydrogenated derivative of azulenedione, featuring a bicyclic structure with two ketone groups at the 1,8-positions. This absence limits a direct analysis of its properties or applications.

Properties

CAS No.

60719-18-8

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2,3,3a,4,5,6,7,8a-octahydroazulene-1,8-dione

InChI

InChI=1S/C10H14O2/c11-8-4-2-1-3-7-5-6-9(12)10(7)8/h7,10H,1-6H2

InChI Key

IMIOGAXNSIMJRI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2C(C1)CCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-azulenedione, octahydro- typically involves the hydrogenation of azulene derivatives. One common method includes the catalytic hydrogenation of 1,8-azulenedione using palladium on carbon (Pd-C) as a catalyst under high pressure and temperature conditions. The reaction is carried out in a suitable solvent such as ethanol or ethyl acetate .

Industrial Production Methods: Industrial production of 1,8-azulenedione, octahydro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of hydrogenation and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,8-Azulenedione, octahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diketones.

    Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the five- or seven-membered rings, often using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Halogenation using Br2 or Cl2 in the presence of a catalyst like iron (Fe).

Major Products Formed:

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,8-Azulenedione, octahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-azulenedione, octahydro- involves its interaction with molecular targets through its aromatic ring system. The compound can intercalate into DNA, disrupting the normal function of nucleic acids. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be drawn from structurally related compounds in the evidence, albeit with critical distinctions:

Octahydro-Binaphthalene Derivatives

The Kanto Reagents catalog lists (R)- and (S)-3,3'-dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol (CAS: 65355-08-0 and 765278-73-7) . These compounds share the "octahydro" designation but differ fundamentally from 1,8-azulenedione:

  • Structural Differences :
Feature 1,8-Azulenedione, Octahydro- (Hypothetical) Octahydro-Binaphthalene Derivatives
Core Structure Azulene (bicyclic, non-benzenoid) Binaphthalene (two fused naphthalenes)
Functional Groups Two ketones (dione) Two bromine atoms, two hydroxyl groups
Chirality Not specified in evidence R and S enantiomers available
  • Potential Reactivity: The bromine and hydroxyl groups in the binaphthalene derivatives suggest reactivity toward nucleophilic substitution or oxidation, whereas the ketones in azulenedione derivatives might participate in condensation or reduction reactions.

Diterpenoids with Antioxidant Activity

highlights plebeianiol A, an octahydro-phenanthrenetertrol diterpenoid with antioxidant (IC50: 20.0–29.6 µM for DPPH scavenging) and anti-inflammatory (IC50: 18.0–23.6 µM for NO inhibition) properties . While structurally unrelated to azulenediones, this comparison underscores the importance of hydrogenation in modulating bioactivity. For instance:

  • Functional groups (e.g., hydroxyls in plebeianiol A vs. ketones in azulenedione) dictate interaction with biological targets.

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